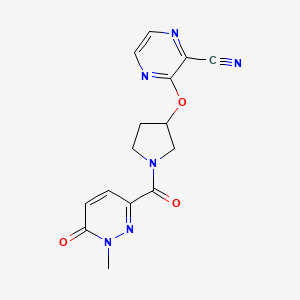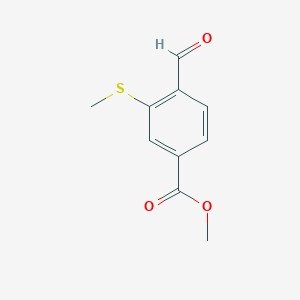
Methyl 4-formyl-3-methylsulfanylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formyl-3-methylsulfanylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The exact mechanism of action of Methyl 4-formyl-3-methylsulfanylbenzoate is not fully understood. However, studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties. It is believed that this compound works by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant activity and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, this compound has been shown to have antitumor activity and can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 4-formyl-3-methylsulfanylbenzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. Additionally, this compound is toxic and should be handled with care.
Future Directions
There are several future directions for research on Methyl 4-formyl-3-methylsulfanylbenzoate. One potential area of research is the development of new drugs based on this compound. Studies have shown that this compound has potent antitumor activity and may be useful in the treatment of cancer. Another potential area of research is the development of new agrochemicals based on this compound. This compound has been shown to be an effective intermediate in the synthesis of several herbicides and insecticides. Finally, future research may focus on the mechanism of action of this compound and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
This compound is a chemical compound that has significant potential applications in various fields. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties and may be useful in the treatment of cancer. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesis Methods
There are several methods for synthesizing Methyl 4-formyl-3-methylsulfanylbenzoate, but the most commonly used method is the reaction of 4-methylthiobenzoic acid with ethyl formate in the presence of a catalyst. This reaction yields this compound along with ethanol and carbon dioxide as byproducts.
Scientific Research Applications
Methyl 4-formyl-3-methylsulfanylbenzoate has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound is used as a starting material for the synthesis of several drugs, including antihypertensive agents, antitumor agents, and anti-inflammatory agents. In agrochemicals, this compound is used as an intermediate in the synthesis of several herbicides and insecticides. This compound is also used in the production of dyes, pigments, and other industrial products.
Properties
IUPAC Name |
methyl 4-formyl-3-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)7-3-4-8(6-11)9(5-7)14-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXSQPOVUIPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide](/img/structure/B2617404.png)
![2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617406.png)

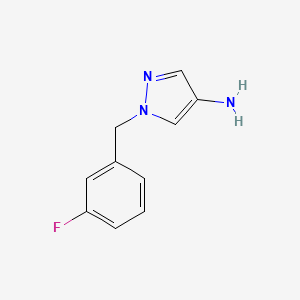
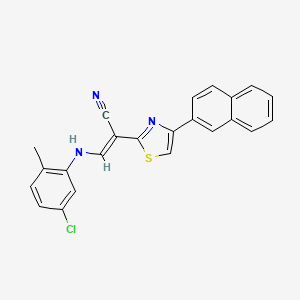

![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)
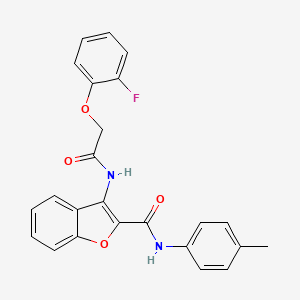
![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2617420.png)
